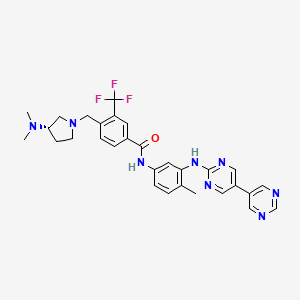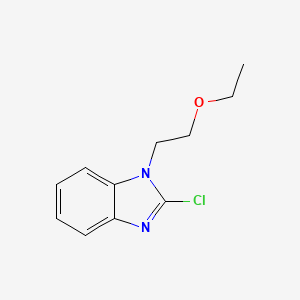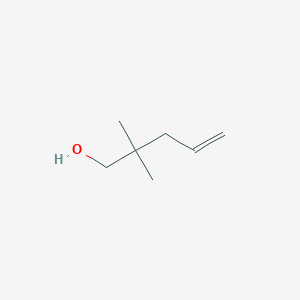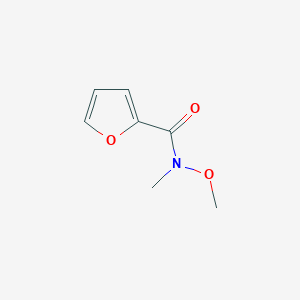
リン-IN-1
概要
説明
リン-IN-1は、バフェチニブアナログとしても知られており、Bcr-AblキナーゼとLynキナーゼの強力で選択的な二重阻害剤です。このキナーゼは細胞の増殖、分化、アポトーシスなどのさまざまな細胞プロセスに関与しており、これらのキナーゼの阻害を研究するために、主に科学研究で使用されています。 This compoundは、特に異常なキナーゼ活性を伴う特定の癌の治療に有望であることが示されています .
科学的研究の応用
Lyn-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of Bcr-Abl and Lyn kinases, providing insights into kinase activity and regulation.
Biology: Lyn-IN-1 is employed in cellular studies to understand the role of kinases in cell signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects in treating cancers, particularly those with abnormal kinase activity.
Industry: Lyn-IN-1 is used in the development of new kinase inhibitors and as a reference compound in drug discovery .
作用機序
リン-IN-1は、Bcr-AblキナーゼとLynキナーゼの活性を選択的に阻害することによって効果を発揮します。これらのキナーゼは、細胞の成長、生存、分化を調節するさまざまなシグナル伝達経路に関与しています。これらのキナーゼを阻害することによって、this compoundはこれらの経路を混乱させ、癌細胞の増殖を抑制し、アポトーシスを増加させます。 この化合物はキナーゼの活性部位に結合し、リン酸化とそれに続く活性化を防ぎます .
6. 類似の化合物との比較
This compoundは、Bcr-AblキナーゼとLynキナーゼの二重阻害という点でユニークです。類似の化合物には以下が含まれます。
ダサチニブ: Bcr-AblキナーゼとSrcファミリーキナーゼの別の二重阻害剤ですが、より幅広い活性を持ちます。
ボシュチニブ: Bcr-AblキナーゼとSrcファミリーキナーゼに対する活性を持つキナーゼ阻害剤ですが、選択性と効力は異なります。
イマチニブ: Bcr-Ablキナーゼの選択的阻害剤で、主に慢性骨髄性白血病の治療に使用されます。
これらの化合物と比較して、this compoundは、Bcr-AblキナーゼとLynキナーゼのより選択的な阻害を提供するため、これらの特定の標的に焦点を当てた研究において貴重なツールとなります .
生化学分析
Biochemical Properties
Bafetinib (INNO-406) interacts with several enzymes and proteins. It is a potent and selective inhibitor of Bcr-Abl and Lyn tyrosine kinase, with IC50 values of 5.8nM and 19nM, respectively . Bafetinib can block the autophosphorylation of Bcr-Abl .
Cellular Effects
Bafetinib (INNO-406) has significant effects on various types of cells and cellular processes. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family, and induces apoptosis of Ph+ leukemia cells . It also inhibits the growth of Bcr-Abl–positive leukemic cell lines including K562, KU812 and BaF3/wt .
Molecular Mechanism
Bafetinib (INNO-406) exerts its effects at the molecular level through several mechanisms. It inhibits the Bcr-Abl and Lyn tyrosine kinases, blocking the autophosphorylation of Bcr-Abl . It also enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins, inducing apoptosis of Ph+ leukemia cells .
Temporal Effects in Laboratory Settings
The effects of Bafetinib (INNO-406) change over time in laboratory settings. For example, it has been shown to inhibit the expression of PD-L1 and c-Myc in H292 cells after 24 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Bafetinib (INNO-406) vary with different dosages. For instance, it has been shown to inhibit the expression of PD-L1 in a mouse model of lung cancer when administered orally at a dose of 30 mg/kg/day for 10 consecutive days .
Metabolic Pathways
It is known to interact with the Bcr-Abl and Lyn tyrosine kinases, which play key roles in various cellular processes .
Transport and Distribution
It is known to inhibit the efflux function of ABCB1 and ABCG2 transporters, reversing multidrug resistance .
Subcellular Localization
As a tyrosine kinase inhibitor, it is likely to be localized in the cytoplasm where it can interact with its target enzymes .
準備方法
合成経路と反応条件: リン-IN-1は、複数段階の化学プロセスによって合成されます。合成には、コア構造の形成と、さまざまな官能基の導入が含まれます。反応条件には通常、ジメチルスルホキシド (DMSO) などの溶媒と、反応を促進するための触媒の使用が含まれます。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます .
工業生産方法: 工業環境では、this compoundの生産には、ラボ規模の合成プロセスのスケールアップが含まれます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を高くするために、反応条件を最適化することが含まれます。 自動反応器と連続フローシステムを使用すると、合成の効率と再現性を向上させることができます .
化学反応の分析
反応の種類: リン-IN-1は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: this compoundは、ある官能基が別の官能基と置換される置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が得られる場合がありますが、還元によって脱ヒドロキシル化化合物が生成される可能性があります .
4. 科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: これは、Bcr-AblキナーゼとLynキナーゼの阻害を研究するために使用され、キナーゼ活性と調節に関する洞察を提供します。
生物学: this compoundは、細胞シグナル伝達経路におけるキナーゼの役割を理解するために、細胞研究で使用されます。
医学: この化合物は、特に異常なキナーゼ活性を伴う癌の治療における潜在的な治療効果について調査されています。
類似化合物との比較
Lyn-IN-1 is unique in its dual inhibition of Bcr-Abl and Lyn kinases. Similar compounds include:
Dasatinib: Another dual inhibitor of Bcr-Abl and Src family kinases, but with a broader spectrum of activity.
Bosutinib: A kinase inhibitor with activity against Bcr-Abl and Src family kinases, but with different selectivity and potency.
Imatinib: A selective inhibitor of Bcr-Abl kinase, primarily used in the treatment of chronic myeloid leukemia.
Compared to these compounds, Lyn-IN-1 offers a more selective inhibition of Bcr-Abl and Lyn kinases, making it a valuable tool in research focused on these specific targets .
特性
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)








